molecular formula C35H32ClNO9 B10860070 Asalhydromorphone hydrochloride CAS No. 1431530-07-2

Asalhydromorphone hydrochloride

Cat. No.: B10860070
CAS No.: 1431530-07-2
M. Wt: 646.1 g/mol
InChI Key: BQOLRGIWWHXAEF-MFWDCWMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Asalhydromorphone hydrochloride is a novel prodrug of hydromorphone, a potent μ-opioid receptor agonist. It has been designed to deter nonoral forms of abuse associated with hydromorphone. This compound is primarily used for its analgesic properties, providing pain relief in various medical settings .

Chemical Reactions Analysis

Asalhydromorphone hydrochloride undergoes various chemical reactions, including:

    Hydrolysis: In the body, it hydrolyzes to release hydromorphone and acetylsalicylic acid.

    Oxidation and Reduction: These reactions are less common for this compound due to its stable structure.

    Substitution: The compound can undergo substitution reactions under specific conditions, although this is not typical in its pharmacological use.

Common reagents and conditions for these reactions include acidic or basic environments for hydrolysis and specific catalysts for substitution reactions. The major products formed from these reactions are hydromorphone and acetylsalicylic acid .

Scientific Research Applications

Asalhydromorphone hydrochloride has several scientific research applications:

Mechanism of Action

Asalhydromorphone hydrochloride exerts its effects by binding to μ-opioid receptors in the central nervous system. This binding inhibits ascending pain pathways, altering the perception and response to pain. It also produces generalized central nervous system depression, leading to its analgesic effects .

Comparison with Similar Compounds

Asalhydromorphone hydrochloride is unique compared to other similar compounds due to its design as a prodrug to deter abuse. Similar compounds include:

This compound stands out due to its reduced potential for abuse and its specific design to release hydromorphone in a controlled manner .

Properties

CAS No.

1431530-07-2

Molecular Formula

C35H32ClNO9

Molecular Weight

646.1 g/mol

IUPAC Name

[(4R,4aR,7aR,12bS)-9-(2-acetyloxybenzoyl)oxy-3-methyl-2,4,4a,5,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] 2-acetyloxybenzoate;hydrochloride

InChI

InChI=1S/C35H31NO9.ClH/c1-19(37)41-26-10-6-4-8-22(26)33(39)43-28-14-12-21-18-25-24-13-15-29(32-35(24,16-17-36(25)3)30(21)31(28)45-32)44-34(40)23-9-5-7-11-27(23)42-20(2)38;/h4-12,14-15,24-25,32H,13,16-18H2,1-3H3;1H/t24-,25+,32-,35-;/m0./s1

InChI Key

BQOLRGIWWHXAEF-MFWDCWMPSA-N

Isomeric SMILES

CC(=O)OC1=CC=CC=C1C(=O)OC2=CC[C@H]3[C@H]4CC5=C6[C@]3([C@H]2OC6=C(C=C5)OC(=O)C7=CC=CC=C7OC(=O)C)CCN4C.Cl

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)OC2=CCC3C4CC5=C6C3(C2OC6=C(C=C5)OC(=O)C7=CC=CC=C7OC(=O)C)CCN4C.Cl

Origin of Product

United States

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